molecular formula C17H14N2O3 B2675602 5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole CAS No. 951902-67-3

5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B2675602
CAS No.: 951902-67-3
M. Wt: 294.31
InChI Key: FYBIEGAOLOQCDP-UHFFFAOYSA-N
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Description

5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C17H14N2O3 and its molecular weight is 294.31. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Activities

  • Antitubercular Agents : Novel pyrrole derivatives including oxadiazole compounds have demonstrated moderate to good antitubercular activity. This suggests their potential as leads for developing new treatments for tuberculosis (Joshi et al., 2015).
  • Anticancer Evaluation : Oxadiazole derivatives have been synthesized and evaluated for their anticancer activities. Some compounds showed promising results against various cancer cell lines, indicating their potential as therapeutic agents (Salahuddin et al., 2014).

Corrosion Inhibition

  • Mild Steel Corrosion Inhibition : Oxadiazole derivatives have been assessed for their ability to inhibit the corrosion of mild steel in acidic environments. These studies have revealed the compounds' effectiveness in forming protective layers on metal surfaces, indicating their potential as corrosion inhibitors (Ammal et al., 2018).

Drug Discovery and Molecular Docking

  • Apoptosis Inducers : Oxadiazole compounds have been identified as novel apoptosis inducers through high-throughput screening assays. These findings highlight the potential of such compounds in anticancer drug research and the identification of new therapeutic targets (Zhang et al., 2005).

Properties

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-3-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-11-6-8-12(9-7-11)16-18-17(22-19-16)15-10-20-13-4-2-3-5-14(13)21-15/h2-9,15H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBIEGAOLOQCDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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